1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiourea
Description
The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiourea features a pyrazolone core linked to a thiourea group substituted with a 2-morpholinoethyl chain. The pyrazolone moiety is a well-established pharmacophore with anti-inflammatory, analgesic, and antimicrobial activities . This article compares this compound with structurally related derivatives to elucidate the impact of substituent variations on physicochemical and biological properties.
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-14-16(17(24)23(21(14)2)15-6-4-3-5-7-15)20-18(26)19-8-9-22-10-12-25-13-11-22/h3-7H,8-13H2,1-2H3,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPNMWJBEOBALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carbaldehyde with thiourea in the presence of a base[_{{{CITATION{{{_2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl .... The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives can be used in biological studies to understand cellular processes and interactions.
Medicine: Potential pharmaceutical applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Versatility : The pyrazol-4-yl-thiourea scaffold supports diverse substitutions (e.g., allyl, glucosyl, indole), enabling tailored physicochemical properties .
- Hydroxybenzylidene and Glucosyl Derivatives: May require formulation optimization (e.g., prodrugs) to overcome solubility or permeability limitations.
- Crystallographic Insights : Tools like SHELXL and ORTEP-3 () have been critical in resolving hydrogen-bonding patterns, such as those involving the morpholine oxygen .
Biological Activity
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiourea class, which is known for various biological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.48 g/mol. The structure features a pyrazole ring and a thiourea moiety, which are significant for its biological interactions.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- IC50 Values : Studies report IC50 values ranging from 7 µM to 20 µM for several thiourea derivatives against cancer cells such as pancreatic and breast cancer cells. These values indicate the concentration required to inhibit cell growth by 50% .
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiourea Derivative | Pancreatic Cancer | 7 - 14 |
| Thiourea Derivative | Breast Cancer | 10 - 20 |
| Compound of Interest | Various Cancer Lines | TBD |
Antimicrobial Activity
Thiourea derivatives are also noted for their antimicrobial properties. The compound has been tested against various pathogenic bacteria and fungi:
- Antibacterial Effects : A study highlighted that compounds with similar structures demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .
The mechanism underlying the anticancer activity of thiourea derivatives often involves:
- Induction of Apoptosis : Many studies have shown that these compounds can induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at different phases, thereby inhibiting proliferation.
Case Study 1: Cytotoxicity in Glioma Cells
A recent study evaluated the cytotoxic effects of a related compound in glioma cell lines. The findings indicated that the compound induced apoptosis and caused significant cell cycle arrest in the G0/G1 phase:
- Results : The compound exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU .
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant potential of thiourea derivatives, revealing that some compounds exhibited strong radical scavenging activity with IC50 values lower than 50 µg/mL against DPPH radicals .
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: How is structural confirmation achieved for this thiourea derivative?
Methodological Answer:
Use a multi-technique approach:
- Single-crystal X-ray diffraction : Resolve the pyrazolone core’s conformation (e.g., dihedral angles between phenyl and pyrazolone rings) and hydrogen-bonding networks. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R-factor <0.06 .
- Spectroscopy :
Advanced: What mechanistic insights govern the [2+3]-cyclocondensation reactions involving the thiourea moiety?
Methodological Answer:
The thiourea acts as a bifunctional nucleophile:
Thiocarbonyl activation : The C=S group reacts with electrophiles (e.g., maleic anhydride) to form thiazolidinone derivatives.
Morpholinoethyl group : Enhances solubility and directs regioselectivity via steric and electronic effects.
Experimental Design :
- Conduct kinetic studies in varying solvents (DMF vs. ethanol) to assess reaction rates.
- Use DFT calculations to map transition states and charge distribution .
Q. Table 2: Reaction Outcomes with Different Electrophiles
| Electrophile | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Maleic anhydride | Thiazolidin-4-one | 68% | Reflux, 2 h | |
| N-Arylmaleimides | Tetrazolyl hybrids | 55–60% | Ethanol, 4 h |
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å) .
- QSAR modeling : Correlate substituent effects (e.g., morpholinoethyl vs. allyl groups) with bioactivity. Calculate descriptors (logP, polar surface area) using ChemAxon .
Key Finding : The morpholinoethyl group improves binding affinity (ΔG = −8.2 kcal/mol) compared to allyl derivatives (ΔG = −7.1 kcal/mol) due to hydrogen bonding with Arg96 .
Advanced: How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
Contradictions often arise from:
- Solvent polarity : Higher yields in DMF (polar aprotic) vs. ethanol (polar protic) due to better thiourea activation .
- Catalyst use : Additives like triethylamine (10 mol%) improve yields by deprotonating intermediates .
Q. Resolution Protocol :
Replicate reported conditions with strict moisture control.
Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio).
Advanced: What role does the morpholinoethyl group play in modulating biological activity?
Methodological Answer:
Q. Experimental Validation :
- Synthesize analogs (e.g., replacing morpholino with piperazinyl) and compare IC50 values in enzyme assays.
Advanced: How can solvent choice impact the synthesis of related thiourea derivatives?
Methodological Answer:
- Polar aprotic solvents (DMF) : Accelerate cyclocondensation but may degrade acid-sensitive groups.
- Ethanol : Slower but preserves thiourea integrity.
Recommendation : Use ethanol for stable intermediates; switch to DMF for sluggish reactions .
Advanced: What theoretical frameworks guide the design of pyrazolone-thiourea hybrids?
Methodological Answer:
Link to:
- Hammett substituent constants : Predict electronic effects of aryl groups on pyrazolone reactivity.
- Frontier molecular orbital theory : Optimize charge transfer for bioactivity .
Application : Use σ⁺ values to select electron-withdrawing substituents for enhanced electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
